molecular formula C24H13Cl4N3S B10915151 2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10915151
M. Wt: 517.3 g/mol
InChI Key: CXCBCUNOWZBINX-UHFFFAOYSA-N
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Description

2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a thiazole ring, and multiple chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the aromatic rings . This reaction is catalyzed by palladium and requires the use of boron reagents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the selection of solvents and catalysts plays a crucial role in the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.

    Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific electronic and optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its combination of a pyrazole ring and a thiazole ring, along with multiple chlorophenyl groups

Properties

Molecular Formula

C24H13Cl4N3S

Molecular Weight

517.3 g/mol

IUPAC Name

2-[3,5-bis(3,4-dichlorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C24H13Cl4N3S/c25-17-8-6-15(10-19(17)27)21-12-23(16-7-9-18(26)20(28)11-16)31(30-21)24-29-22(13-32-24)14-4-2-1-3-5-14/h1-13H

InChI Key

CXCBCUNOWZBINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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